molecular formula C9H10F2N2 B1492621 3-(4,4-Difluoropyrrolidin-3-yl)pyridine CAS No. 2092712-94-0

3-(4,4-Difluoropyrrolidin-3-yl)pyridine

Cat. No.: B1492621
CAS No.: 2092712-94-0
M. Wt: 184.19 g/mol
InChI Key: GVIHJVWKKXEPJE-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropyrrolidin-3-yl)pyridine is a chemical compound characterized by its unique structure, featuring a pyridine ring attached to a 4,4-difluoropyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the difluoropyrrolidin-3-yl group. Common synthetic routes include:

  • Reduction of Pyridine Derivatives: Pyridine derivatives are reduced using suitable reducing agents to form the desired compound.

  • Fluorination Reactions: Fluorination of the pyrrolidine ring is achieved using fluorinating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Difluoropyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Nucleophilic substitution reactions can be achieved using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Nucleophiles like ammonia or amines, and leaving groups such as halides.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(4,4-Difluoropyrrolidin-3-yl)pyridine has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a ligand in biological assays.

  • Medicine: Explored for its pharmacological properties and potential therapeutic applications.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4,4-Difluoropyrrolidin-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4,4-Difluoropyrrolidin-3-yl)pyridine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(Boc-amino)-4,4-difluoropyrrolidine, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride, tert-Butyl (S)-(4,4-difluoropyrrolidin-3-yl)carbamate.

  • Uniqueness: The presence of the pyridine ring and the specific difluoropyrrolidin-3-yl group distinguishes this compound from other compounds, contributing to its unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4,4-difluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-2-1-3-12-4-7/h1-4,8,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIHJVWKKXEPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,4-Difluoropyrrolidin-3-yl)pyridine
Reactant of Route 2
3-(4,4-Difluoropyrrolidin-3-yl)pyridine
Reactant of Route 3
3-(4,4-Difluoropyrrolidin-3-yl)pyridine
Reactant of Route 4
3-(4,4-Difluoropyrrolidin-3-yl)pyridine
Reactant of Route 5
3-(4,4-Difluoropyrrolidin-3-yl)pyridine
Reactant of Route 6
3-(4,4-Difluoropyrrolidin-3-yl)pyridine

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